4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation, to introduce the dioxaborolan group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including:
Hydroboration: This reaction adds boron and hydrogen across a double bond, typically in the presence of transition metal catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boronic acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one has several scientific research applications:
Materials Science: The compound is employed in the synthesis of materials with specific properties, such as dyes for dye-sensitized solar cells (DSSCs).
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one involves its ability to participate in various chemical reactions. The dioxaborolan group is particularly reactive, allowing the compound to undergo borylation and coupling reactions. These reactions often involve the formation of carbon-boron bonds, which can be further transformed into other functional groups .
Comparison with Similar Compounds
Similar compounds to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyridin-6-one include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar dioxaborolan group but differs in the presence of a fluorine atom.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound contains a benzaldehyde group instead of the pyridinone structure.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C11H18BNO3 |
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Molecular Weight |
223.08 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C11H18BNO3/c1-10(2)11(3,4)16-12(15-10)8-5-6-13-9(14)7-8/h7H,5-6H2,1-4H3,(H,13,14) |
InChI Key |
ITYXYTPSLMUKQZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NCC2 |
Origin of Product |
United States |
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